molecular formula C12H26N2 B14286928 1,4-Bis(2-methylpropyl)piperazine CAS No. 113900-59-7

1,4-Bis(2-methylpropyl)piperazine

Katalognummer: B14286928
CAS-Nummer: 113900-59-7
Molekulargewicht: 198.35 g/mol
InChI-Schlüssel: UPDQRASVKIEAAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(2-methylpropyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-methylpropyl)piperazine typically involves the reaction of piperazine with 2-methylpropyl halides under basic conditions. One common method includes:

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale batch or continuous processes using similar synthetic routes but optimized for yield and purity. The use of catalysts and controlled reaction conditions is common to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(2-methylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(2-methylpropyl)piperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis(2-methylpropyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of certain parasites, making it useful as an antiparasitic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis(2-methylpropyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of 2-methylpropyl groups can affect its solubility, stability, and interactions with other molecules, making it distinct from other piperazine derivatives.

Eigenschaften

CAS-Nummer

113900-59-7

Molekularformel

C12H26N2

Molekulargewicht

198.35 g/mol

IUPAC-Name

1,4-bis(2-methylpropyl)piperazine

InChI

InChI=1S/C12H26N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h11-12H,5-10H2,1-4H3

InChI-Schlüssel

UPDQRASVKIEAAM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCN(CC1)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.